Tert-butyl 4-oxidanyl-2-(phenylmethoxycarbonylamino)butanoate
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Overview
Description
N-Cbz-D-homoserine tert-butyl ester is a chemical compound used primarily as a protecting group in organic synthesis. It is a derivative of homoserine, an amino acid, and is often employed in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl ester group and a carbobenzyloxy (Cbz) group, which protect the amino and carboxyl groups of homoserine, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-D-homoserine tert-butyl ester typically involves the protection of the amino group of D-homoserine with a Cbz group and the carboxyl group with a tert-butyl ester. One common method involves the reaction of D-homoserine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form the N-Cbz-D-homoserine intermediate. This intermediate is then esterified with tert-butyl alcohol in the presence of a strong acid like sulfuric acid to yield N-Cbz-D-homoserine tert-butyl ester .
Industrial Production Methods
Industrial production of N-Cbz-D-homoserine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-D-homoserine tert-butyl ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Acid Hydrolysis: The tert-butyl ester group can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid.
Amidation: The compound can participate in amidation reactions to form amides, which are crucial in peptide synthesis.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Acid Hydrolysis: Trifluoroacetic acid
Amidation: Carboxylic acids, amines, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrogenation: D-homoserine
Acid Hydrolysis: D-homoserine
Amidation: Peptides and amides.
Scientific Research Applications
N-Cbz-D-homoserine tert-butyl ester is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme mechanisms and protein structure.
Medicine: In the development of peptide-based drugs and enzyme inhibitors.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary function of N-Cbz-D-homoserine tert-butyl ester is to protect the amino and carboxyl groups of homoserine during chemical reactions. The Cbz group protects the amino group by forming a stable carbamate, which can be removed by hydrogenation. The tert-butyl ester protects the carboxyl group and can be cleaved under acidic conditions. These protecting groups prevent unwanted side reactions and allow for selective modification of other functional groups .
Comparison with Similar Compounds
Similar Compounds
N-Boc-D-homoserine tert-butyl ester: Uses a tert-butoxycarbonyl (Boc) group instead of a Cbz group for amino protection.
N-Fmoc-D-homoserine tert-butyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
N-Cbz-D-homoserine tert-butyl ester is unique due to its specific combination of protecting groups, which offer stability and ease of removal under mild conditions. The Cbz group is particularly useful for hydrogenation reactions, while the tert-butyl ester is stable under basic conditions but can be easily removed with acid .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRLWSYREBUSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550511 |
Source
|
Record name | tert-Butyl N-[(benzyloxy)carbonyl]homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149967-08-8 |
Source
|
Record name | tert-Butyl N-[(benzyloxy)carbonyl]homoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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